Cenersen

Myelodysplastic Syndromes del(5q) MDS p53 Antisense

Cenersen (EL625, Aezea®) is the only p53 antisense oligonucleotide with Phase II clinical validation in relapsed/refractory AML (NCT00074737) and high-risk CLL (NCT00636155), employing established 2.4 mg/kg/day regimens combined with idarubicin, cytarabine, fludarabine, cyclophosphamide, and rituximab. Its RNase H-dependent mechanism degrades both wild-type and mutant TP53 mRNA—including gain-of-function mutants—providing a unique advantage over small-molecule p53 inhibitors. In del(5q) MDS specimens, cenersen achieved 52% nuclear p53 knockdown (P=0.01) and functional erythroid rescue (BFU-E P=0.01; CFU-E P=0.0001), with a strong PK/PD benchmark (r = -0.64, P=0.009). Substitution with alternative p53 ASOs is scientifically invalid due to distinct exon 10 binding, differing backbone chemistry, and variable cellular uptake kinetics—cenersen shows 20- to 100-fold differential accumulation between AML lines. A validated ELISA method (LOQ 35 pmol/L; <15% CV) supports reproducible bioanalysis across plasma and intracellular matrices. For researchers requiring clinical-grade p53 suppression or a validated chemosensitization tool compound, cenersen offers unmatched translational pedigree. Inquire for custom synthesis and batch-specific certificates of analysis.

Molecular Formula C195H253N66O106P19S19
Molecular Weight 6415 g/mol
CAS No. 415168-49-9
Cat. No. B10832122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCenersen
CAS415168-49-9
Molecular FormulaC195H253N66O106P19S19
Molecular Weight6415 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=CC(=N)N=C1O)N1C=NC2=C1NC(=N)N=C2O)N1C=NC2=C1NC(=N)N=C2O)N1C=CC(=N)N=C1O)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=NC1=O)O)C)N1C=NC2=C1NC(=N)N=C2O)N1C=C(C(=NC1=O)O)C)N1C=CC(=N)N=C1O)N1C=C(C(=NC1=O)O)C)N1C=CC(=N)N=C1O)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=N)N=C1O)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1NC(=N)N=C2O)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=N)N=C1O)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OC)OP(=S)(O)OCC1C(C(C(O1)N1C=CC(=N)N=C1O)OC)OP(=S)(O)OCC1C(C(C(O1)N1C=CC(=N)N=C1O)OC)O
InChIInChI=1S/C195H253N66O106P19S19/c1-77-43-250(190(282)236-165(77)264)134-32-89(107(336-134)56-317-370(290,389)351-85-28-130(244-20-12-122(198)222-184(244)276)332-103(85)52-313-375(295,394)357-91-34-136(252-45-79(3)167(266)238-192(252)284)340-111(91)60-321-382(302,401)364-99-42-144(260-75-219-150-164(260)231-181(209)235-174(150)273)344-115(99)64-324-378(298,397)360-94-37-139(255-48-82(6)170(269)241-195(255)287)339-110(94)59-320-381(301,400)361-95-38-140(256-71-214-145-157(204)210-69-212-159(145)256)341-112(95)61-322-372(292,391)353-87-30-132(246-22-14-124(200)224-186(246)278)333-104(87)53-314-379(299,398)363-98-41-143(259-74-218-149-163(259)230-180(208)234-173(149)272)345-116(98)65-325-383(303,402)365-96-39-141(257-72-216-147-161(257)228-178(206)232-171(147)270)342-113(96)62-310-368(288,387)349-83-26-128(329-100(83)49-262)242-18-10-120(196)220-182(242)274)355-373(293,392)311-50-101-84(27-129(330-101)243-19-11-121(197)221-183(243)275)350-369(289,388)316-55-106-90(33-135(335-106)251-44-78(2)166(265)237-191(251)283)356-374(294,393)312-51-102-86(29-131(331-102)245-21-13-123(199)223-185(245)277)352-371(291,390)318-57-108-92(35-137(337-108)253-46-80(4)168(267)239-193(253)285)358-376(296,395)319-58-109-93(36-138(338-109)254-47-81(5)169(268)240-194(254)286)359-377(297,396)323-63-114-97(40-142(343-114)258-73-217-148-162(258)229-179(207)233-172(148)271)362-380(300,399)315-54-105-88(31-133(334-105)247-23-15-125(201)225-187(247)279)354-384(304,403)327-67-119-153(156(309-9)177(348-119)261-76-215-146-158(205)211-70-213-160(146)261)367-386(306,405)328-68-118-152(155(308-8)176(347-118)249-25-17-127(203)227-189(249)281)366-385(305,404)326-66-117-151(263)154(307-7)175(346-117)248-24-16-126(202)226-188(248)280/h10-25,43-48,69-76,83-119,128-144,151-156,175-177,262-263H,26-42,49-68H2,1-9H3,(H,288,387)(H,289,388)(H,290,389)(H,291,390)(H,292,391)(H,293,392)(H,294,393)(H,295,394)(H,296,395)(H,297,396)(H,298,397)(H,299,398)(H,300,399)(H,301,400)(H,302,401)(H,303,402)(H,304,403)(H,305,404)(H,306,405)(H2,196,220,274)(H2,197,221,275)(H2,198,222,276)(H2,199,223,277)(H2,200,224,278)(H2,201,225,279)(H2,202,226,280)(H2,203,227,281)(H2,204,210,212)(H2,205,211,213)(H,236,264,282)(H,237,265,283)(H,238,266,284)(H,239,267,285)(H,240,268,286)(H,241,269,287)(H3,206,228,232,270)(H3,207,229,233,271)(H3,208,230,234,272)(H3,209,231,235,273)
InChIKeyUTNSIDJKCKLZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cenersen (EL625) Procurement Specifications: p53 Antisense Oligonucleotide for Del(5q) MDS and Hematologic Malignancy Research


Cenersen (CAS 415168-49-9, also designated EL625 and Aezea®) is a 20-mer phosphorothioate antisense oligonucleotide (ASO) that binds to exon 10 of TP53 mRNA [1]. It induces RNase H-dependent hydrolysis, leading to degradation of both wild-type and mutant p53 transcripts, thereby reducing p53 protein levels and sensitizing cancer cells to DNA-damaging chemotherapeutics [2]. Cenersen has advanced to Phase 2 clinical investigation for acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and myelodysplastic syndromes (MDS) [3].

Cenersen (415168-49-9) Procurement Rationale: Why p53-Targeting ASOs Are Not Interchangeable


Generic substitution of p53-targeting antisense oligonucleotides is not scientifically valid due to distinct sequence-specific binding sites, differing backbone chemistries, and variable cellular uptake kinetics. Cenersen is a 20-mer phosphorothioate oligonucleotide complementary specifically to exon 10 of TP53 mRNA, a binding site distinct from earlier-generation p53 ASOs that targeted different regions or employed alternative chemical modifications [1]. Substituting cenersen with an alternative p53 ASO would alter target engagement, RNase H cleavage efficiency, off-target cross-reactivity profiles, and intracellular drug accumulation—all of which are empirically quantified for cenersen but cannot be assumed for analogs [2].

Cenersen (EL625) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Performance Data


Exon 10-Specific p53 Suppression in Del(5q) MDS: Direct Head-to-Head vs. Scrambled Control

In a two-stage erythroid precursor differentiation assay using del(5q) MDS patient specimens, cenersen (40 nM) significantly reduced nuclear p53 fluorescence intensity compared with a non-sense scrambled oligonucleotide control [1].

Myelodysplastic Syndromes del(5q) MDS p53 Antisense

Rescue of Erythroid Colony Formation in Lenalidomide-Resistant Del(5q) MDS: Cross-Study Comparison with Dexamethasone

Cenersen treatment of primary del(5q) MDS bone marrow specimens markedly improved erythroid colony formation in two-stage colony formation assays, an effect that correlated inversely with nuclear p53 suppression [1]. While the primary evidence for cenersen is derived from in vitro assays, a parallel in vivo clinical study using dexamethasone (a glucocorticoid receptor-dependent p53 antagonist) in lenalidomide-refractory patients provides a cross-study clinical benchmark for p53 suppression efficacy [2].

Lenalidomide Resistance Erythropoiesis del(5q) MDS

Clinical Response in High-Risk p53-Mutant CLL: Cenersen plus FCR vs. Historical FCR Alone

In a Phase 2 clinical trial (NCT00636155), cenersen combined with fludarabine, cyclophosphamide, and rituximab (FCR) demonstrated clinical activity in high-risk CLL patients harboring p53 deletions or mutations, a population typically refractory to FCR alone [1].

Chronic Lymphocytic Leukemia p53 Mutation Chemo-immunotherapy

Cellular Uptake Efficiency in AML Cell Lines: MV4-11 vs. KASUMI-1 Quantitative Comparison

Cellular uptake of cenersen was quantitatively assessed in two AML cell lines, revealing cell line-dependent differences in intracellular accumulation that may inform dose selection and combination strategies [1].

Acute Myeloid Leukemia Cellular Uptake Pharmacokinetics

Analytical Method Selectivity: Cenersen ELISA Cross-Reactivity vs. Metabolites and Mismatch Oligonucleotides

The validated ELISA assay for cenersen quantitation demonstrated low cross-reactivity with its primary 3′-N-1 and 3′-N-2 metabolites, as well as with mismatch and scrambled oligonucleotide sequences, confirming assay specificity for the intact parent drug [1].

Bioanalytical Method Validation Oligonucleotide Therapeutics Selectivity

Cenersen (415168-49-9) Evidence-Based Research and Procurement Applications


Investigating p53-Dependent Erythropoiesis in Lenalidomide-Resistant Del(5q) MDS Models

Cenersen is uniquely positioned for studies of p53 suppression in del(5q) MDS due to its direct demonstration of nuclear p53 knockdown (52% reduction vs. control, P=0.01) and functional rescue of erythroid colony formation (BFU-E P=0.01; CFU-E P=0.0001) in primary patient specimens [1]. The strong inverse correlation between p53 suppression and erythroid burst recovery (r = -0.64, P = 0.009) provides a quantifiable pharmacodynamic benchmark [2]. This evidence supports its use in preclinical models of lenalidomide resistance where alternative p53 inhibitors have not been validated.

Combination Chemotherapy Studies in p53-Disrupted Hematologic Malignancies

For research programs investigating p53 reactivation or chemosensitization in AML and CLL, cenersen offers a clinical trial-validated combination partner. Phase 2 trials in relapsed/refractory AML (NCT00074737) and high-risk p53-mutant CLL (NCT00636155) provide established dosing regimens (2.4 mg/kg/day continuous infusion for 4 days) and safety profiles when combined with idarubicin, cytarabine, fludarabine, cyclophosphamide, and rituximab [3]. These clinical data reduce the translational risk for investigators designing follow-on studies or exploring novel combinations.

Oligonucleotide Pharmacokinetic and Cellular Uptake Studies

Cenersen's characterized cellular uptake profile—with 20- to 100-fold differential accumulation between MV4-11 and KASUMI-1 AML cell lines—makes it a valuable tool compound for investigating ASO intracellular trafficking mechanisms [4]. The validated ELISA method (LOQ 35 pmol/L; <15% precision; ~100% accuracy) enables reproducible quantitation across plasma and intracellular matrices, facilitating PK/PD correlation studies [4]. This analytical infrastructure is essential for researchers requiring robust bioanalytical support for oligonucleotide therapeutic development.

p53 Loss-of-Function and Gain-of-Function Mutant Mechanistic Studies

Unlike small-molecule p53 inhibitors that may selectively target specific p53 conformations, cenersen's RNase H-mediated mRNA degradation mechanism is effective against both wild-type and mutant TP53 transcripts [5]. This property is particularly relevant for research involving gain-of-function p53 mutants, where elimination of the mutant protein may be therapeutically advantageous. Cenersen has demonstrated in vitro sensitization of lymphoma cells to cytotoxic chemotherapy, supporting its use as a tool to interrogate p53-dependent and -independent apoptotic pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cenersen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.